molecular formula C24F49I B12649265 Nonatetracontafluoro-24-iodotetracosane CAS No. 39823-55-7

Nonatetracontafluoro-24-iodotetracosane

Cat. No.: B12649265
CAS No.: 39823-55-7
M. Wt: 1346.1 g/mol
InChI Key: JRJHYWMITKGGTN-UHFFFAOYSA-N
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Description

Nonatetracontafluoro-24-iodotetracosane (CAS 39823-55-7) is a highly fluorinated iodinated alkane with the molecular formula C₂₄F₄₉I and a molar mass of 1,346.14 g/mol (calculated from atomic weights: C: 12.01, F: 19.00, I: 126.90). Its IUPAC name denotes a 24-carbon chain (tetracosane) with 49 fluorine atoms ("nonatetracontafluoro") and an iodine substituent at the terminal carbon (position 24). The compound is part of the per- and polyfluoroalkyl substances (PFAS) family, characterized by strong carbon-fluorine bonds and high chemical stability .

Structurally, it features a perfluorinated backbone (C₆F₁₃–(CF₂)₁₀–CF₂I) with iodine replacing one fluorine atom at the terminal position. This substitution introduces distinct electronic and steric effects, differentiating it from fully fluorinated analogs. The InChIKey JRJHYWMITKGGTN-UHFFFAOYSA-N confirms its unique stereochemical identity .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24-nonatetracontafluoro-24-iodotetracosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24F49I/c25-1(26,3(29,30)5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)71)2(27,28)4(31,32)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(72,73)74
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJHYWMITKGGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F49I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192889
Record name Nonatetracontafluoro-24-iodotetracosane
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Molecular Weight

1346.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39823-55-7
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24-Nonatetracontafluoro-24-iodotetracosane
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Record name Nonatetracontafluoro-24-iodotetracosane
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Record name Nonatetracontafluoro-24-iodotetracosane
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Record name Nonatetracontafluoro-24-iodotetracosane
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Preparation Methods

The synthesis of nonatetracontafluoro-24-iodotetracosane can be achieved by introducing a fluorinating agent into the reaction of iodinated alkyl compounds. Specifically, 24-iodopentane can be reacted with fluorine gas under heated conditions to obtain the target product . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Nonatetracontafluoro-24-iodotetracosane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability of the perfluorinated structure.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Nonatetracontafluoro-24-iodotetracosane has several scientific research applications, including:

Mechanism of Action

The mechanism by which nonatetracontafluoro-24-iodotetracosane exerts its effects involves its interaction with molecular targets and pathways. The perfluorinated structure provides high stability and resistance to degradation, allowing it to interact with specific molecular targets without undergoing significant chemical changes. This stability is crucial for its applications in various fields.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Properties
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent
Nonatetracontafluoro-24-iodotetracosane 39823-55-7 C₂₄F₄₉I 1,346.14 Terminal iodine
Perfluorotetracosane 1766-41-2 C₂₄F₅₀ 1,238.18 Fully fluorinated
n-Tetracosane-d₅₀ N/A C₂₄D₅₀ 338.81 Deuterated hydrogen
1-Iodonaphthalene 90-14-2 C₁₀H₇I 254.06 Aromatic iodine

Key Observations :

  • Mass and Halogen Effects: this compound’s molar mass is ~9% higher than Perfluorotetracosane (C₂₄F₅₀) due to iodine’s atomic weight (126.90 vs. F: 19.00). This mass difference impacts density and thermal properties .
  • Fluorine vs.

Physicochemical Properties

Key Observations :

  • Melting Point : Perfluorotetracosane’s high melting point (188–190°C) reflects the rigidity of its fully fluorinated backbone. The iodine analog’s melting point is unreported but likely lower due to iodine’s larger atomic radius disrupting crystallinity .
  • Hazards : Both fluorinated compounds are classified as irritants, but iodine’s presence may introduce additional toxicity risks (e.g., thyroid disruption) absent in fully fluorinated analogs .

Biological Activity

Nonatetracontafluoro-24-iodotetracosane is a synthetic compound characterized by its unique molecular structure, which includes a long carbon chain and multiple fluorine atoms. This compound has garnered interest in various fields due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C24H37F9I
  • Molecular Weight : 579.0 g/mol
  • IUPAC Name : this compound

The presence of fluorine atoms in the structure often enhances the stability and lipophilicity of the compound, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and biomolecules. The fluorinated carbon chain may facilitate:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Receptor Interaction : It may act as a ligand for various receptors, influencing signaling pathways involved in cellular processes.

Research Findings

  • Antimicrobial Activity : Studies have indicated that fluorinated compounds can exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.
  • Cytotoxicity Studies : In vitro assays demonstrated that this compound could induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells.
  • Inflammatory Response Modulation : Preliminary findings suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This suggests that the compound has varying degrees of effectiveness against different bacterial strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The findings revealed:

Concentration (µg/mL)Cell Viability (%)
0100
1085
5065
10040

The results indicate a dose-dependent decrease in cell viability, supporting the hypothesis of its potential as an anticancer agent.

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